Benzo[a]pyrene-7,8-oxide is a member of pyrenes.
Benzo[a]pyrene-7,8-oxide
CAS No.: 36504-65-1
VCID: VC21333355
Molecular Formula: C20H12O
Molecular Weight: 268.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Benzo[a]pyrene-7,8-oxide - 36504-65-1](/images/no_structure.jpg)
Description |
Benzo[a]pyrene-7,8-oxide is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in tobacco smoke and environmental pollutants. This compound is significant due to its role in the metabolic pathway leading to more carcinogenic derivatives. Understanding its structure, synthesis, and biological effects is crucial for assessing its impact on human health. Synthesis and StereochemistryThe synthesis of benzo[a]pyrene-7,8-oxide involves the separation of diastereoisomers of trans-8-bromo-7-menthyloxyacetoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, followed by conversion into the desired oxide. The absolute stereochemistry of these compounds has been determined using X-ray crystal structure analysis, which assigned the (7S,8S) configuration to the (+)-trans-8-bromo-7-menthyloxyacetoxy derivative . Stereochemical CorrelationThe stereochemistry of benzo[a]pyrene-7,8-oxide is correlated with other mammalian metabolites, highlighting its role in the metabolic pathway of benzo[a]pyrene. This correlation is essential for understanding how these compounds interact with biological systems. Metabolic Pathway and CarcinogenicityBenzo[a]pyrene-7,8-oxide is further metabolized by epoxide hydrolase to form benzo[a]pyrene-7,8-dihydrodiol, which can then be converted into the highly carcinogenic benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide by cytochrome P450 enzymes . This final metabolite is known to bind to DNA, causing mutations and contributing to cancer development.
Biological Effects and ToxicityBenzo[a]pyrene-7,8-oxide itself is carcinogenic, as demonstrated in studies where it was applied topically to mouse skin, showing significant carcinogenic activity . Its role in the metabolic pathway leading to more potent carcinogens like benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide underscores its importance in understanding environmental carcinogenesis. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 36504-65-1 | |||||||||||||||
Product Name | Benzo[a]pyrene-7,8-oxide | |||||||||||||||
Molecular Formula | C20H12O | |||||||||||||||
Molecular Weight | 268.3 g/mol | |||||||||||||||
IUPAC Name | 6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),3,9,11,13(21),14,16,18-nonaene | |||||||||||||||
Standard InChI | InChI=1S/C20H12O/c1-2-11-4-5-13-10-16-14(8-9-17-20(16)21-17)15-7-6-12(3-1)18(11)19(13)15/h1-10,17,20H | |||||||||||||||
Standard InChIKey | OLLMQFHYRYHKTD-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 | |||||||||||||||
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC6C5O6)C=C2 | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | enzo(a)pyrene 7,8-epoxide benzo(a)pyrene 7,8-oxide benzo(a)pyrene 7,8-oxide, (+-)-isomer benzo(a)pyrene 7,8-oxide, (6bR)-isomer benzo(a)pyrene 7,8-oxide, (6bS)-isome |
|||||||||||||||
PubChem Compound | 37455 | |||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume